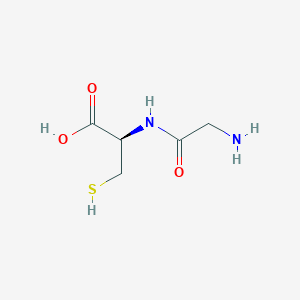

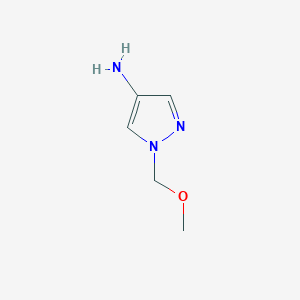

4-Amino-2-methylpyrimidine-5-carbothioamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Another example is the synthesis of 2-(4-Aminophenyl)-5-aminopyrimidine, which is prepared via a condensation reaction of vinamidium salts and amidine chloride salts, followed by hydrazine palladium-catalyzed reduction . These methods demonstrate the versatility and complexity of pyrimidine synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical properties and biological activity. The structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide has been determined, revealing a planar molecule with a 2,5-diene structure in the pyrimidine ring and a weak tendency to adopt the C(2)-sofa conformation . The molecules in the crystal structure are linked into centrosymmetric dimers by hydrogen bonds, which are further linked into a three-dimensional framework by iodide ions. This detailed structural analysis is essential for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can lead to a variety of products depending on the reaction conditions and reagents used. For example, 3-Methyl-5-nitropyrimidin-4(3H)-one reacts with enaminones to cause ring transformation, leading to functionalized 4-aminopyridines . Additionally, the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts yields a ring-opened hydrate instead of the expected dihydropyrimidopyrimidine, demonstrating the unexpected pathways that can occur in pyrimidine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The polyimides derived from 2-(4-Aminophenyl)-5-aminopyrimidine exhibit excellent thermal stability, with glass transition temperatures ranging from 307-434 degrees C and 10% weight loss temperatures ranging from 556-609 degrees C under air . These materials also show high mechanical strength, with tensile modulus in the range of 3.5-6.46 GPa, and are insoluble in common organic solvents, indicating high chemical resistance. These properties make them suitable for applications requiring materials that can withstand extreme conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

4-Amino-2-methylpyrimidine-5-carbothioamide serves as a precursor for synthesizing various derivatives. For instance, it is used in the creation of thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Rahimizadeh, & Nikpour, 2006). These derivatives have potential applications in diverse fields like medicinal chemistry and materials science.

Analytical Studies in Solution

Analytical studies of 4-Amino-2-methylpyrimidine-5-carbothioamide and similar compounds in aqueous solutions have been conducted. These studies help in understanding the behavior of these compounds in different environments, which is crucial for their application in various scientific fields (Hirai, 1966).

Antimicrobial Applications

Some derivatives of 4-Amino-2-methylpyrimidine-5-carbothioamide show significant antibacterial activity. The exploration of these compounds for their antimicrobial properties is an ongoing area of research that could lead to new therapeutic agents (Karthic, Andrews, & Subramani, 2017).

Molluscicidal Activities

Compounds derived from 4-Amino-2-methylpyrimidine-5-carbothioamide have been screened for molluscicidal activities. These studies are essential for developing new agents to control mollusk populations, which can be pests in agricultural and aquatic environments (El-Shehry et al., 2010).

Crystallography and Structural Analysis

Crystallographic studies of 4-Amino-2-methylpyrimidine-5-carbothioamide derivatives provide insights into their molecular structures. Understanding these structures is crucial for their application in designing new materials and drugs (Zhukhlistova & Tishchenko, 2001).

Antiviral Properties

Certain derivatives have shown promising antiviral activities against specific viruses. This opens up potential avenues for developing new antiviral drugs based on these compounds (Wu et al., 2015).

Hypoglycemic Activity

Some carbothioamides, related to 4-Amino-2-methylpyrimidine-5-carbothioamide, demonstrate hypoglycemic activity. These findings can contribute to the development of new treatments for diabetes and related conditions (Chaubey & Pandeya, 1989).

Enzymatic and Biochemical Studies

The biochemical properties of enzymes related to the biosynthesis of thiamin, involving 4-Amino-2-methylpyrimidine-5-carbothioamide, have been studied. This research aids in understanding fundamental biological processes and could have implications in biotechnology (Reddick et al., 1998).

Safety And Hazards

The safety information for 4-Amino-2-methylpyrimidine-5-carbothioamide includes several precautionary statements . It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and not to get in eyes, on skin, or on clothing . It is also recommended to wash hands thoroughly after handling and not to eat, drink or smoke when using this product .

Eigenschaften

IUPAC Name |

4-amino-2-methylpyrimidine-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-3-9-2-4(6(8)11)5(7)10-3/h2H,1H3,(H2,8,11)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRSYLSTXKOYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398665 | |

| Record name | 4-amino-2-methylpyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylpyrimidine-5-carbothioamide | |

CAS RN |

82302-19-0 | |

| Record name | NSC266172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methylpyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)